molecular formula C25H27NO6 B11165342 propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate

propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate

Cat. No.: B11165342
M. Wt: 437.5 g/mol
InChI Key: ORFKTQHXUNVXIG-FBLFFUNLSA-N
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Description

Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with propan-2-yl 2-amino-3-phenylpropanoate. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . The compound’s photoactive properties allow it to undergo light-induced conformational changes, making it useful in the design of smart materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate stands out due to its unique combination of photoactive and biological properties. Its ability to undergo light-induced reactions and its potential as an antimicrobial agent make it a valuable compound for various applications .

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoate

InChI

InChI=1S/C25H27NO6/c1-15(2)30-25(29)21(13-18-8-6-5-7-9-18)26-24(28)17(4)31-19-10-11-20-16(3)12-23(27)32-22(20)14-19/h5-12,14-15,17,21H,13H2,1-4H3,(H,26,28)/t17?,21-/m1/s1

InChI Key

ORFKTQHXUNVXIG-FBLFFUNLSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)OC(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)OC(C)C

Origin of Product

United States

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